Cas no 1152665-92-3 (3-(butan-2-yl)-1-methyl-1H-pyrazol-5-amine)

3-(Butan-2-yl)-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a butyl side chain and an amine functional group, which may enhance reactivity and binding affinity in targeted synthesis. The compound's stability and moderate polarity make it suitable for further derivatization or as an intermediate in heterocyclic chemistry. Its well-defined molecular framework allows for precise modifications, supporting the development of novel bioactive molecules. Researchers may find value in its synthetic versatility and potential role in studying enzyme inhibition or receptor interactions. Proper handling and storage under inert conditions are recommended to maintain purity.
3-(butan-2-yl)-1-methyl-1H-pyrazol-5-amine structure
1152665-92-3 structure
Product Name:3-(butan-2-yl)-1-methyl-1H-pyrazol-5-amine
CAS No:1152665-92-3
MF:C8H15N3
MW:153.224801301956
CID:2134940
PubChem ID:43158835
Update Time:2025-10-21

3-(butan-2-yl)-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-sec-butyl-1-methyl-1H-pyrazol-5-amine
    • 3-(BUTAN-2-YL)-1-METHYL-1H-PYRAZOL-5-AMINE
    • 5-Butan-2-yl-2-methylpyrazol-3-amine
    • 3-(butan-2-yl)-1-methyl-1H-pyrazol-5-amine
    • Inchi: 1S/C8H15N3/c1-4-6(2)7-5-8(9)11(3)10-7/h5-6H,4,9H2,1-3H3
    • InChI Key: KPEJLNODVXAIGV-UHFFFAOYSA-N
    • SMILES: N1(C)C(=CC(C(C)CC)=N1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 127
  • Topological Polar Surface Area: 43.8

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Additional information on 3-(butan-2-yl)-1-methyl-1H-pyrazol-5-amine

Professional Introduction to 3-(butan-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1152665-92-3)

3-(butan-2-yl)-1-methyl-1H-pyrazol-5-amine, identified by its Chemical Abstracts Service number CAS No. 1152665-92-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine has garnered attention due to its unique structural properties and potential applications in drug development. The compound belongs to the pyrazole family, which is well-documented for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

The molecular structure of 3-(butan-2-yl)-1-methyl-1H-pyrazol-5-amine consists of a pyrazole core substituted with a butyl group at the 3-position and a methyl group at the 1-position. This specific arrangement imparts distinct chemical and biological characteristics, making it a valuable scaffold for further derivatization and optimization. The butyl side chain enhances lipophilicity, which can be crucial for membrane permeability and bioavailability, while the methyl group contributes to steric hindrance and electronic effects that modulate receptor interactions.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole derivatives. The compound 3-(butan-2-yl)-1-methyl-1H-pyrazol-5-amine has been explored in various preclinical studies for its potential role in modulating inflammatory pathways. Specifically, its ability to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been investigated, suggesting its utility in managing conditions like arthritis and other inflammatory disorders.

One of the most compelling aspects of this compound is its structural flexibility, which allows for the synthesis of numerous analogs with tailored pharmacological profiles. Researchers have leveraged this property to develop derivatives that exhibit enhanced potency and selectivity. For instance, modifications at the 5-amino position have been shown to influence binding affinity to target proteins, thereby optimizing therapeutic efficacy.

The synthesis of 3-(butan-2-yl)-1-methyl-1H-pyrazol-5-amine involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the pyrazole ring. Subsequent functionalization steps introduce the butyl and methyl groups at strategic positions, ensuring regioselectivity and high yield. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve the desired purity and configuration.

The pharmacokinetic properties of 3-(butan-2-yl)-1-methyl-1H-pyrazol-5-amine have also been thoroughly examined. Studies indicate that the compound exhibits moderate solubility in both water and organic solvents, which is advantageous for formulation development. Additionally, preliminary metabolic studies suggest that it undergoes biotransformation via standard enzymatic pathways, indicating a predictable clearance profile.

In conclusion, 3-(butan-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1152665-92-3) represents a promising candidate for further development in pharmaceutical applications. Its unique structural features, combined with its demonstrated biological activity, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new derivatives and applications, this compound is poised to play a significant role in addressing unmet medical needs.

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